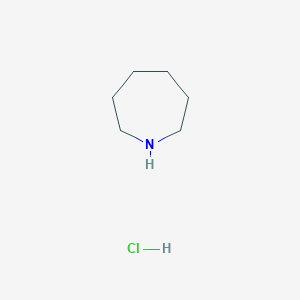

1H-Azepine, hexahydro-, hydrochloride

Description

Significance of Saturated Seven--Membered Nitrogen Heterocycles in Organic Chemistry

Saturated seven-membered nitrogen heterocycles, with azepane as the parent structure, are crucial building blocks in organic synthesis and medicinal chemistry. nih.govresearchgate.net Their importance stems from the unique three-dimensional conformations adopted by the flexible seven-membered ring, which allows for diverse spatial arrangements of substituents. This conformational diversity is often a determining factor in the biological activity of molecules containing this scaffold. lifechemicals.com

The azepane motif is a recurring feature in a wide array of bioactive molecules and natural products, demonstrating a broad spectrum of pharmacological properties. researchgate.netnih.gov The incorporation of the azepane ring can influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Consequently, azepane derivatives have been extensively investigated, leading to the development of numerous therapeutic agents. In fact, more than 20 drugs approved by the FDA contain the azepane core, highlighting its pharmaceutical relevance. nih.gov The utility of this scaffold is also evident in its use as an intermediate in the synthesis of more complex molecular architectures. cymitquimica.com

Historical Development and Evolution of Azepane Chemistry

The history of azepane chemistry is intrinsically linked to the development of synthetic methodologies for constructing seven-membered rings. Early methods for the synthesis of hexahydroazepine, then commonly known as hexamethyleneimine, focused on the reduction and cyclization of linear C6 precursors. One of the foundational methods involves the hydrogenation of ε-caprolactam, often performed in the gas phase over a copper and aluminum oxide catalyst. justia.comgoogle.com Another historically significant route is the partial hydrogenolysis of hexamethylenediamine, which can be achieved using nickel or cobalt catalysts. google.comwikipedia.org

The evolution of azepane synthesis has been marked by a continuous search for more efficient, selective, and versatile methods. Over the years, research has expanded from these early industrial-scale preparations to a wide range of synthetic strategies, including:

Ring Expansion Reactions: Methods to expand existing five- or six-membered rings, such as piperidines, into the seven-membered azepane system have been developed, offering stereoselective and regioselective control. rsc.orgresearchgate.net

Ring-Closing Metathesis (RCM): The advent of RCM provided a powerful tool for the synthesis of polyhydroxylated azepanes, particularly in the context of creating sugar mimetics. rsc.org

Photochemical Dearomative Ring Expansion: More recent innovations include the conversion of simple nitroarenes into complex azepanes through a photochemical dearomative ring expansion, a process mediated by blue light. rwth-aachen.denih.gov

This progression from straightforward cyclizations to sophisticated catalytic and photochemical methods has significantly broadened the accessibility and diversity of substituted azepane derivatives available for research.

Current Research Trajectories and Future Outlook for Hexahydroazepines

Current research on hexahydroazepines is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their therapeutic potential. A key trend is the synthesis of functionalized and polysubstituted azepanes to explore underrepresented areas of three-dimensional chemical space. nih.gov This is driven by the recognition that such scaffolds can lead to compounds with novel pharmacological profiles. nih.govresearchgate.net

Recent synthetic advancements include:

Tandem and Cascade Reactions: The development of copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepines. nih.gov

Formal 1,3-Migration Reactions: The use of α-imino rhodium carbenes to initiate a formal 1,3-migration of hydroxy and acyloxy groups, followed by selective annulation, has emerged as a novel strategy for synthesizing azepane derivatives. bohrium.comacs.org

Computational and Crystallographic Studies: There is a growing emphasis on understanding the conformational preferences of the azepane ring. Techniques like X-ray crystallography, often on the hydrochloride salts of derivatives, and computational modeling are being used to elucidate the stereochemistry and conformational biases of these flexible rings. nih.govnih.gov This knowledge is crucial for rational drug design.

The future of hexahydroazepine research appears promising, with a continued focus on creating libraries of diverse azepane derivatives for high-throughput screening and drug discovery programs. The development of more sustainable and atom-economical synthetic methods will also be a priority. As our understanding of the conformational behavior and structure-activity relationships of azepane-containing molecules deepens, it is anticipated that this scaffold will continue to be a valuable source of new therapeutic agents for a wide range of diseases, including neurological disorders. nih.govacs.org The exploration of chiral bicyclic azepanes has already revealed potent neuropharmacological activity, suggesting that even simple, previously unexplored azepane-based scaffolds hold significant potential for drug discovery. nih.govacs.org

Compound Data

Below are tables detailing the properties of 1H-Azepine, hexahydro- (also known as Azepane or Hexamethyleneimine) and some of its derivatives mentioned in the context of this article. The hydrochloride salt's properties, where not directly available, can be inferred to include higher melting points and greater water solubility compared to the free base.

Table 1: Physicochemical Properties of 1H-Azepine, hexahydro- (Azepane)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₃N | wikipedia.orgnih.gov |

| Molecular Weight | 99.17 g/mol | nih.gov |

| CAS Number | 111-49-9 | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.orgnih.gov |

| Boiling Point | 138 °C | wikipedia.org |

| Melting Point | -37 °C | wikipedia.org |

| Density | 0.88 g/cm³ | wikipedia.org |

Table 2: Spectroscopic and Structural Data References for Azepane and Derivatives

| Data Type | Compound Context | Reference(s) |

|---|---|---|

| ¹H NMR | 1H-Azepine-2-methanol, hexahydro-, hydrochloride | chemicalbook.com |

| ¹H NMR | 4-Methoxy-hexahydro-1H-azepine hydrochloride | chemicalbook.com |

| ¹³C NMR | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | nih.gov |

| X-ray Crystallography | Hydrochloride salts of chiral bicyclic azepanes | nih.gov |

| Conformational Analysis | Azepanium cation (protonated azepane) | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| 1H-Azepine, hexahydro-, hydrochloride | Azepane hydrochloride; Hexamethyleneimine hydrochloride |

| 1H-Azepine, hexahydro- | Azepane; Hexamethyleneimine |

| ε-Caprolactam | |

| Hexamethylenediamine | |

| 1H-Azepine-2-methanol, hexahydro-, hydrochloride | |

| 4-Methoxy-hexahydro-1H-azepine hydrochloride | |

| 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | 1-(4-nitrophenyl)azepane |

| Azelastine | |

| Piperidine (B6355638) | |

| Bazedoxifene | |

| Cetiedil | |

| Glisoxepide | |

| Mecillinam | |

| Nabazenil | |

| Setastine |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2088-78-0 |

|---|---|

Molecular Formula |

C6H14ClN |

Molecular Weight |

135.63 g/mol |

IUPAC Name |

azepane;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H |

InChI Key |

GCGYREODZIZPLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCNCC1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Azepine, Hexahydro , Hydrochloride and Analogous Azepane Derivatives

Strategies for Azepane Ring Formation

The construction of the seven-membered azepane ring presents unique challenges due to unfavorable entropic factors and transannular strain, which can hinder cyclization kinetics. nih.gov Consequently, a variety of synthetic strategies have been developed, broadly categorized into cyclization reactions, ring expansion approaches, and reductive amination protocols. researchgate.net

Cyclization Reactions: Scope, Mechanistic Pathways, and Stereochemical Control

Intramolecular cyclization is a direct and powerful strategy for forming the azepane ring. Various methodologies have been developed, each with a distinct scope, mechanistic pathway, and degree of stereochemical control.

One notable method is the aza-Prins cyclization , a powerful tool for obtaining nitrogenous heterocycles. nih.gov A recently developed methodology utilizes iron(III) salts as sustainable catalysts to mediate a silyl (B83357) aza-Prins cyclization (SAPC). nih.govacs.org This reaction involves the condensation of a 1-amino-3-triphenylsilyl-4-pentene with a Lewis acid-activated aldehyde to form an iminium ion. acs.org This intermediate is then intramolecularly trapped by the double bond, generating a carbocation stabilized by the silyl group, which subsequently undergoes a Peterson-type elimination to yield tetrahydroazepines. acs.org This process efficiently forms a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. nih.gov

Transition metal-catalyzed cyclizations offer another versatile route. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed for the selective preparation of trifluoromethyl-substituted azepine derivatives. nih.govmdpi.com The proposed mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization onto the allene (B1206475) system. mdpi.com Rhodium(II) catalysts have also been employed in a sequential intramolecular cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.gov This process generates fused dihydroazepine derivatives through a transient 1-imino-2-vinylcyclopropane intermediate that rapidly rearranges to form the seven-membered ring. researchgate.netnih.gov

For the synthesis of highly functionalized systems, such as polyhydroxylated azepanes, an osmium-catalyzed tethered aminohydroxylation (TA) has been utilized. nih.gov This strategy accomplishes the stereoselective formation of a new C–N bond with complete regiocontrol, followed by a subsequent intramolecular reductive amination to afford the desired azepane. nih.gov

Below is a table summarizing various cyclization strategies for azepane ring formation.

| Methodology | Catalyst/Reagent | Key Intermediates | Product Type | Ref. |

| Silyl Aza-Prins Cyclization | Iron(III) salts (e.g., FeCl₃) | Iminium ion, silyl-stabilized carbocation | Tetrahydroazepines | nih.govacs.org |

| Tandem Amination/Cyclization | Cu(MeCN)₄PF₆ | Copper acetylide | Functionalized azepines | nih.govmdpi.com |

| Cyclopropanation/1-Aza-Cope | Rhodium(II) complexes | α-imino rhodium carbenoid, 1-imino-2-vinylcyclopropane | Fused dihydroazepines | nih.gov |

| Tethered Aminohydroxylation | Osmium catalyst | - | Polyhydroxylated azepanes | nih.gov |

Ring Expansion Approaches from Fused or Smaller Heterocyclic Systems

Ring expansion reactions provide an alternative and often highly effective pathway to azepane derivatives from more readily available smaller heterocyclic systems. researchgate.net This strategy can offer excellent control over regioselectivity and stereoselectivity. rsc.org

A common approach involves the expansion of piperidine (B6355638) rings . Diastereomerically pure azepane derivatives can be prepared with exclusive stereoselectivity and regioselectivity through this method. rsc.org Similarly, the expansion of functionalized pyrrolidines has been achieved via a regioselective nucleophilic attack on a bicyclic azetidinium intermediate, yielding di- and tri-substituted fluoroalkylated azepanes. researchgate.net The regioselectivity of this expansion is directed by the presence of the trifluoromethyl group. researchgate.net

Photochemical methods have also been successfully applied. A photochemical rearrangement of N-vinylpyrrolidinones, analogous to a Fries-like rearrangement, provides azepin-4-ones in good yields. organic-chemistry.org This two-step procedure involves the condensation of pyrrolidinones with aldehydes, followed by irradiation with UV light. organic-chemistry.org Another innovative photochemical strategy involves the dearomative ring expansion of simple nitroarenes. researchgate.netresearchgate.net Mediated by blue light, this process converts the six-membered aromatic ring into a seven-membered 3H-azepine system via a singlet nitrene intermediate, which can then be hydrogenated to the corresponding saturated azepane. researchgate.netresearchgate.net

Other notable ring expansion methods include the tandem Staudinger-aza Wittig-mediated expansion of 6-azido sugars and the Dowd–Beckwith reaction, which involves the expansion of cyclic ketones. researchgate.netnih.gov

The following table highlights selected ring expansion methodologies.

| Starting Heterocycle | Methodology | Key Features | Product | Ref. |

| Piperidine | Piperidine Ring Expansion | High stereoselectivity and regioselectivity | Azepane derivatives | rsc.org |

| Pyrrolidinone | Photochemical Rearrangement | Two-step formal [5+2] cycloaddition | Azepin-4-ones | organic-chemistry.org |

| Nitroarene | Photochemical Dearomatization | Blue light-mediated, nitrene intermediate | Azepanes (after hydrogenation) | researchgate.netresearchgate.net |

| Pyrrolidine | Azetidinium Intermediate | Regioselective nucleophilic ring-opening | Substituted azepanes | researchgate.net |

Reductive Amination Protocols for Hexahydroazepine Synthesis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced to the target amine. harvard.edu This method can be applied intramolecularly to form cyclic amines like hexahydroazepine.

Intramolecular reductive amination is a key step in the synthesis of various azepane derivatives, often serving as the final ring-closing step after the assembly of a suitable acyclic precursor. nih.gov For instance, in the synthesis of polyhydroxylated azepanes, the final cyclization is often achieved via reductive amination. nih.gov Similarly, the double reductive amination of sugar-derived dialdehydes provides a direct route to trihydroxyazepanes. nih.gov

A variety of reducing agents are employed for this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.

Sodium Cyanoborohydride (NaBH₃CN) is a classic reagent that is stable under mildly acidic conditions, allowing for the in situ reduction of the iminium ion in the presence of the carbonyl group. harvard.edu However, its high toxicity is a significant drawback. harvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is a milder and less toxic alternative that is highly effective for a wide range of aldehydes and ketones. harvard.edu

Pyridine-Borane Complexes (e.g., pyridine-borane, 2-picoline borane) offer a mild and convenient alternative to cyanoborohydride-based procedures, often used in the presence of molecular sieves to facilitate imine formation. sciencemadness.orgacsgcipr.org

Catalytic Hydrogenation over a supported metal catalyst (e.g., Pd/C) is considered an ideal green chemistry approach for reductive amination where applicable. acsgcipr.org

The general procedure for a one-pot reductive amination involves mixing the carbonyl compound, the amine, and the reducing agent, often with an acid catalyst or dehydrating agent to promote imine formation. harvard.edusciencemadness.org

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Ref. |

| NaBH₃CN | pH 6-7 | Selective for iminium ions | Highly toxic | harvard.edu |

| NaBH(OAc)₃ | Acetic acid catalyst | Mild, less toxic, broad scope | Low solubility, incompatible with protic solvents | harvard.eduacsgcipr.org |

| Pyridine-Borane | Methanol, 4 Å molecular sieves | Mild, convenient | Reagent stability, off-gassing | sciencemadness.orgacsgcipr.org |

| H₂ / Metal Catalyst | Pd/C, PtO₂, etc. | Green, high atom economy | Catalyst sensitivity, pressure equipment may be needed | acsgcipr.org |

Dehydrogenative Oxidation of Cyclic Amines in Azepanone Formation

Azepanones (lactams derived from azepane) are important synthetic intermediates. One route to their formation is the dehydrogenative oxidation of cyclic amines like hexahydroazepine. This transformation involves the cleavage of N-H and C-H bonds to introduce a carbonyl group adjacent to the nitrogen atom.

A diruthenium complex, Cp‡Ru(μ-H)₄RuCp‡, has been shown to catalyze the reaction of cyclic amines with water to afford lactams, accompanied by the elimination of hydrogen gas. researchgate.net Mechanistic studies indicate that the reaction proceeds through intermediates involving a μ-cyclic imine ligand, formed via N-H and C-H bond cleavages. researchgate.net The cooperative interaction between the two ruthenium atoms is key to the dehydrogenative oxidation process. researchgate.net

More recently, bio-catalytic approaches have been explored. Through molecular dynamics simulations and genetic modifications, enzymes have been engineered for the highly selective oxidation of cyclic amine C-H bonds. ox.ac.uk This method allows for targeted oxidation at different positions around the ring, providing a powerful tool for creating functionalized azepanones. ox.ac.uk

Functionalization and Derivatization Approaches

Once the azepane ring is formed, further functionalization, particularly at the nitrogen atom, is often required to synthesize target molecules. N-substitution reactions are among the most common derivatization strategies.

N-Substitution Reactions: Alkylation, Acylation, and Arylation

The secondary amine of the hexahydroazepine ring is a versatile handle for introducing a wide variety of substituents.

N-Alkylation: This involves the reaction of hexahydroazepine with an alkylating agent, such as an alkyl halide or tosylate, to form a tertiary amine. beilstein-journals.org While direct alkylation is a straightforward approach, it can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. harvard.edu Reductive amination, as discussed previously, provides a reliable alternative for controlled mono-alkylation by reacting hexahydroazepine with an aldehyde or ketone in the presence of a reducing agent. harvard.eduorganic-chemistry.org

N-Acylation: The reaction of hexahydroazepine with acylating agents like acid chlorides, anhydrides, or esters yields N-acylazepanes (amides). For example, 1-(Formyl)-Hexahydro-1H-Azepine can be synthesized by reacting hexahydroazepine with ethyl formate. prepchem.com The resulting amide bond is a common feature in many biologically active molecules.

N-Arylation: The formation of a bond between the azepane nitrogen and an aromatic ring is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Palladium-catalyzed C-N bond formation has been used to synthesize new pyridobenzazepine derivatives. samphina.com.ng Copper-catalyzed methods have also been employed for N-arylation reactions. researchgate.net These reactions are crucial for creating complex structures with diverse electronic and steric properties.

Side-Chain Introductions: Silylation and Haloalkylation

The introduction of silyl and haloalkyl groups onto the hexahydroazepine framework can significantly modify the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and biological activity.

Silylation: Silyl groups can be introduced into the azepane ring system through various methods, often leveraging the reactivity of a precursor. One notable approach is the silyl-aza-Prins cyclization. This process involves the reaction of allylsilyl amines with aldehydes, initiated by a Lewis acid, to form substituted azepanes. The silyl group plays a crucial role in directing the cyclization and stabilizing intermediates, ultimately leading to the formation of the seven-membered ring with a silyl-containing side chain. The choice of Lewis acid can influence the reaction's outcome and stereoselectivity.

Haloalkylation: The incorporation of haloalkyl groups, particularly trifluoromethyl (CF3) groups, is a widely used strategy in drug design to enhance metabolic stability and binding affinity. An efficient method for the synthesis of trifluoromethyl-substituted azepine derivatives involves a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. nih.gov This approach allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues. The reaction proceeds smoothly in the presence of a cationic Cu(I) complex, such as Cu(MeCN)4PF6, in dioxane at elevated temperatures, furnishing the desired CF3-containing azepine derivatives in moderate to good yields. nih.gov

A summary of representative haloalkylation reactions is presented below:

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Allenyne and Aniline | 10 mol% Cu(MeCN)4PF6 | CF3-containing azepine-2-carboxylate | Moderate to Good | nih.gov |

Formation of Carbonyl and Amide Functionalized Hexahydroazepines

The introduction of carbonyl and amide functionalities into the hexahydroazepine scaffold is of significant interest as these groups can act as key pharmacophores and synthetic handles for further derivatization.

The synthesis of oxo-azepines can be achieved through the late-stage oxidation of tetrahydroazepines. This multi-step process can start from commercially available materials and proceed via hydroboration of tetrahydroazepines to yield regioisomeric azepanols, which are then oxidized to the corresponding oxo-azepines. The regioselectivity of the hydroboration step can be influenced by the choice of catalyst.

Amide-functionalized hexahydroazepines can be synthesized through various coupling reactions. A general and efficient protocol for amide bond formation involves the use of coupling reagents to activate a carboxylic acid, which then reacts with the nitrogen of the hexahydroazepine ring. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N-dimethylaminopyridine (DMAP) in the presence of a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) provides a robust method for the synthesis of a wide range of amide derivatives.

Regioselective and Stereoselective Functionalization of the Azepane Ring

Controlling the regioselectivity and stereoselectivity during the functionalization of the flexible seven-membered azepane ring is a significant synthetic challenge. Achieving such control is crucial for the development of specific enantiomers of biologically active molecules.

One effective strategy for achieving both regioselective and stereoselective synthesis of azepane derivatives is through the ring expansion of piperidines. rsc.org This method can produce diastereomerically pure azepane derivatives with excellent yield and exclusive stereoselectivity. rsc.org The precise control over the stereochemistry is often confirmed through techniques such as X-ray crystallographic analysis.

Another powerful approach involves intramolecular reactions of α-imino rhodium carbenes. These reactive intermediates can undergo a sequential intramolecular cyclopropanation followed by a 1-aza-Cope rearrangement. This cascade reaction is highly diastereoselective and provides access to fused 2,5-dihydro[1H]azepines in good to excellent yields. nih.gov The stereospecific nature of each step in this transformation is key to the high degree of stereocontrol observed in the final products. nih.gov

The following table summarizes key aspects of these stereoselective methods:

| Method | Key Transformation | Selectivity | Outcome | Reference |

| Piperidine Ring Expansion | Ring expansion | Regio- and Stereoselective | Diastereomerically pure azepanes | rsc.org |

| Rh(II)-Catalyzed Cascade | Cyclopropanation/1-aza-Cope rearrangement | Diastereoselective | Fused 2,5-dihydro[1H]azepines | nih.gov |

Optimization of Synthetic Protocols and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of scalability. Key areas of focus include the catalyst system and the implementation of process intensification strategies.

Catalyst Systems and Ligand Effects in Azepane Synthesis

Copper(I) Catalysis: As mentioned earlier, Cu(I) complexes are effective in catalyzing the tandem amination/cyclization of allenynes to produce functionalized azepines. nih.gov The catalytic cycle involves the activation of the triple bond by the copper catalyst, followed by intermolecular amine addition and subsequent intramolecular cyclization. nih.gov

Rhodium(II) Catalysis: Rh(II) catalysts are instrumental in the generation of α-imino carbenes from 1-sulfonyl-1,2,3-triazoles. These carbenes can then undergo intramolecular reactions to form fused azepine derivatives with high diastereoselectivity. nih.gov

Palladium Catalysis: Palladium catalysts, often in conjunction with specific ligands, are widely used in cross-coupling reactions to construct and functionalize heterocyclic systems, including azepanes. The choice of ligand can significantly influence the outcome of these reactions.

The development of novel catalyst systems and a deeper understanding of ligand effects continue to be active areas of research aimed at improving the synthesis of azepane derivatives.

Process Intensification for Efficient Production of Hexahydroazepine Scaffolds

Process intensification aims to develop safer, cleaner, smaller, and more efficient manufacturing processes. frontiersin.org For the production of hexahydroazepine scaffolds, continuous flow synthesis offers significant advantages over traditional batch processing. frontiersin.org

Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. frontiersin.org The synthesis of N-heterocycles, including azepanes, has been shown to benefit from continuous flow conditions. frontiersin.org For instance, the catalytic conversion of biomass-derived platform molecules like levulinic acid to N-heterocycles has been successfully demonstrated in a continuous flow setup. frontiersin.org

The implementation of enabling technologies such as microwave irradiation, ultrasound, and reactive extrusion can further intensify these processes. frontiersin.orgunito.it These technologies can accelerate reaction rates, reduce energy consumption, and allow for the use of greener solvents. frontiersin.orgunito.it The integration of in-line analytical techniques in continuous flow systems allows for real-time monitoring and optimization of the reaction, facilitating a more efficient and reproducible production of hexahydroazepine scaffolds on a larger scale.

The table below highlights the advantages of process intensification in chemical synthesis:

| Feature | Traditional Batch Processing | Continuous Flow Processing |

| Heat and Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent, allows for precise temperature control. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, inherently safer. |

| Scalability | Can be challenging, often requires re-optimization. | Generally more straightforward by running the system for longer. |

| Reproducibility | Can vary between batches. | High, due to precise control of parameters. |

| Footprint | Large reactors and infrastructure. | Smaller, more compact equipment. |

Mechanistic Investigations of Reactions Involving 1h Azepine, Hexahydro , Hydrochloride and Its Derivatives

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of the azepane moiety proceeds through several key reaction pathways. The lone pair of electrons on the nitrogen atom dictates much of its reactivity, making it a potent nucleophile and a site for oxidation.

Nucleophilic substitution is a fundamental reaction class for derivatizing hexahydroazepine. The nitrogen atom can act as the nucleophile, or substituents on the azepane ring can undergo substitution.

N-Alkylation and N-Acylation: The secondary amine of the azepane ring readily participates in nucleophilic substitution reactions. In N-alkylation, the nitrogen atom attacks an electrophilic carbon (e.g., on an alkyl halide), displacing a leaving group in a typical SN2 mechanism. Similarly, N-acylation involves the nucleophilic attack of the nitrogen on the carbonyl carbon of an acyl halide or anhydride, proceeding through a nucleophilic acyl substitution mechanism, which involves addition-elimination steps. masterorganicchemistry.com

Tandem Reactions: More complex transformations can be achieved through catalyzed tandem reactions. For instance, an efficient method for synthesizing trifluoromethyl-substituted azepine derivatives involves a Cu(I)-catalyzed tandem amination/cyclization. A plausible mechanism suggests the initial formation of a copper acetylide, followed by the nucleophilic addition of an amine. This intermediate then undergoes an intramolecular cyclization at the central carbon of an allene (B1206475) system to yield the seven-membered azepane ring structure. nih.gov

Intramolecular Cyclization: Derivatives of hexahydroazepine can be synthesized via intramolecular nucleophilic substitution. One proposed route for creating fused ring systems involves a 1,7-cyclization of an enamine-ester intermediate. chem-soc.si In this mechanism, a carbanion formed from a tertiary enamine species adds to an ester in a favored 7-exo-trig mode, leading to the formation of the azepine derivative. chem-soc.si

Table 1: Examples of Nucleophilic Substitution Pathways

| Reaction Type | Mechanism Summary | Key Intermediates | Reference |

|---|---|---|---|

| N-Acylation | Nucleophilic attack of azepane nitrogen on a carbonyl carbon, followed by elimination of a leaving group. | Tetrahedral intermediate | masterorganicchemistry.com |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Nucleophilic addition of an amine to a copper-activated triple bond, followed by intramolecular cyclization. | Copper acetylide | nih.gov |

| Intramolecular Carbonyl-Enamine Cyclization | Carbanion from a tertiary enamine adds to an ester in a 7-exo-trig cyclization. | Enamine-ester, Quaternary iminium ion | chem-soc.si |

The stability of 1H-Azepine, hexahydro-, hydrochloride and its derivatives is significantly influenced by environmental conditions, particularly pH and temperature. nih.gov Hydrolysis is a primary degradation pathway for many derivatives, especially those containing ester or amide linkages. pharmaceutical-journal.com

The mechanism of hydrolysis depends on the functional group. Ester-containing derivatives are generally more susceptible to hydrolysis than their amide counterparts. pharmaceutical-journal.com This difference is due to the better leaving group ability of an alcohol (from an ester) compared to an amine (from an amide). Hydrolysis can be catalyzed by both acids and bases. pharmaceutical-journal.com For example, the hydrolysis of an acylhydrazine derivative of hexahydro-1-methyl-1H-azepine can be achieved using an acid or a base to yield the corresponding hydrazine. google.com

The rate of hydrolysis is highly dependent on pH and temperature. For many pharmaceutical compounds, degradation rates increase rapidly with rising temperature. nih.gov The stability of cyclic amide (lactam) rings, which can be considered derivatives, is also a concern; for instance, the strained β-lactam ring in penicillin antibiotics is notoriously unstable in aqueous solutions. pharmaceutical-journal.com While the azepane ring itself is a saturated amine and generally stable, its derivatives must be evaluated for hydrolytic stability, as this is a critical factor in their storage and application. pharmaceutical-journal.com

The azepane ring can undergo both oxidation and reduction, leading to a variety of products, including those resulting from ring-opening, ring-contraction, or functional group transformation. researchgate.netresearchgate.net

Oxidation: The oxidation of azepine derivatives can be complex, with outcomes dependent on the substrate and oxidizing agent. For example, the oxidation of 2,5- and 3,6-di-tert-butyl-3H-azepines with selenium dioxide (SeO₂) results in a mixture of products. researchgate.net These include compounds formed from ring cleavage, such as 4-oxo-octa-2,5-dienal, and ring contraction, which can yield pyridine (B92270) derivatives. researchgate.net The mechanism for ring contraction may proceed via an azatropilium cation intermediate. researchgate.net In other cases, oxidation can lead to the formation of azepinones (azatropone), which are seven-membered cyclic ketones. researchgate.netnih.gov

Reduction: Reduction reactions are commonly employed in the synthesis of saturated azepane derivatives. Catalytic hydrogenation is a standard method for reducing double bonds within an unsaturated azepine ring or for converting functional groups on the ring's periphery. For instance, an acylhydrazone derivative of hexahydro-1-methyl-azepin-4-one can be reduced to the corresponding acylhydrazine via catalytic hydrogenation using platinum oxide as a catalyst. google.com This process involves the addition of hydrogen across the C=N double bond of the hydrazone.

Molecular Interactions and Adduct Formation Studies (Chemical Perspective)

Derivatives of hexahydroazepine are often designed to interact with biological macromolecules, such as enzymes. These interactions can be non-covalent or involve the formation of stable covalent bonds (adducts).

Covalent modification is a strategy used to achieve potent and often irreversible inhibition of enzyme activity. nih.gov Derivatives of hexahydroazepine can be equipped with electrophilic "warheads" that react with nucleophilic residues in an enzyme's active site. nih.govkhanacademy.org

A common mechanism for covalent modification is the hetero-Michael addition reaction. nih.gov In this scenario, an azepane derivative might contain an α,β-unsaturated carbonyl moiety. A nucleophilic residue on the target protein, typically the thiol group of a cysteine, attacks the β-carbon of the unsaturated system, forming a stable covalent bond. nih.gov

Another mechanism involves covalent carbamylation. Carbamate (B1207046) derivatives can react with the serine nucleophile in an enzyme's active site (e.g., Ser241 in Fatty Acid Amide Hydrolase, FAAH). nih.gov This reaction proceeds via a covalent mechanism where the serine's hydroxyl group attacks the carbonyl carbon of the carbamate, displacing the leaving group and forming a carbamylated, and thus inactivated, enzyme. nih.gov Such covalent inhibitors that are processed by the enzyme's catalytic mechanism before forming a permanent bond are sometimes referred to as suicide inhibitors. khanacademy.orgyoutube.com

The binding of a hexahydroazepine derivative to an enzyme is governed by a combination of covalent and non-covalent interactions. While covalent bond formation can provide irreversible inhibition, the initial binding and orientation of the inhibitor within the active site are directed by non-covalent forces.

Computational and structural studies are used to analyze these interactions. Key non-covalent interactions include:

Hydrogen Bonding: The nitrogen atom of the azepane ring or other functional groups on the derivative (e.g., amides, hydroxyls) can act as hydrogen bond donors or acceptors, interacting with amino acid residues in the enzyme's binding pocket. researchgate.net

Electrostatic Interactions: The protonated amine of the hydrochloride salt or other charged groups can form strong salt bridges or electrostatic interactions with negatively charged residues like aspartate or glutamate.

Hydrophobic Interactions: The aliphatic carbon backbone of the azepane ring is nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid side chains such as valine, leucine, and isoleucine, helping to anchor the molecule in the binding site.

Quantum chemical calculations and molecular docking studies can quantify the interaction energies between the ligand and individual amino acids, revealing that hydrogen bonds are often the main contributors to binding affinity. researchgate.net These analyses provide crucial structural information that facilitates the rational design of new derivatives with improved potency and selectivity. researchgate.net

Table 2: Chemical Interactions in Enzyme Binding

| Interaction Type | Description | Example Residues Involved | Reference |

|---|---|---|---|

| Covalent Bonding | Irreversible formation of a chemical bond between the inhibitor and the enzyme. | Cysteine (thiol), Serine (hydroxyl) | nih.govnih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Serine, Threonine, Asparagine, Glutamine | researchgate.net |

| Electrostatic Interactions | Attraction or repulsion between charged groups (salt bridges). | Aspartate, Glutamate, Lysine, Arginine | researchgate.net |

| Hydrophobic Interactions | Tendency of nonpolar groups to associate in an aqueous environment. | Leucine, Isoleucine, Valine, Phenylalanine | researchgate.net |

Theoretical and Computational Studies of Hexahydroazepine Hydrochloride Systems

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts, resulting in a complex potential energy surface with multiple low-energy conformations. lifechemicals.comnih.gov This conformational diversity is a key determinant of the biological activity of azepane-containing molecules. lifechemicals.comrsc.org Understanding the preferred geometries and the energy associated with their interconversion is fundamental for designing molecules with specific therapeutic properties.

Unlike the well-defined chair conformation of cyclohexane (B81311), the seven-membered ring of azepane can adopt several stable or metastable conformations. The primary conformers are typically variations of chair, boat, and twist-boat (or skew-boat) geometries. nih.govwikipedia.org Computational studies on cycloheptane, the carbocyclic analogue of azepane, have shown that it predominantly exists in a twist-chair conformation, which is more stable than the chair form by about 1.4 kcal/mol. The boat and twist-boat forms are also present on the energetic landscape.

High-level electronic structure calculations have been performed on azepane and its protonated form, the azepanium cation. nih.gov These studies revealed that for both systems, the twist-chair conformation represents the most stable energetic minimum. nih.gov In this context, the symmetrical chair conformation is not a stable minimum but rather corresponds to a transition state on the potential energy surface. nih.gov The presence of the heteroatom influences the relative energies of the conformers; for instance, second-row heteroatoms can lower the relative energy of boat conformations compared to chair forms. nih.gov

The primary low-energy conformations for the azepane ring system include:

Twist-Chair: The global minimum energy conformation.

Chair: A higher-energy transition state.

Twist-Boat: A local energy minimum.

Boat: A higher-energy conformation, often unstable and prone to distortion into the more stable twist-boat form. wikipedia.orgyoutube.com

The various conformers of the azepane ring are in dynamic equilibrium, interconverting through low-energy pathways. The energetic landscape describes the relative stability of these conformers and the energy barriers that must be overcome for them to transition from one form to another.

While specific, high-precision experimental or computational values for the interconversion barriers of the parent hexahydroazepine hydrochloride are not extensively documented in readily available literature, the principles can be understood by analogy with cyclohexane and cycloheptane. For cyclohexane, the energy barrier for the chair-to-twist-boat interconversion is approximately 10-11 kcal/mol. libretexts.org The twist-boat is about 5-6 kcal/mol higher in energy than the chair, and the boat conformation is about 6.5 kcal/mol higher than the chair. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Characteristics |

|---|---|---|

| Chair | 0 | Most stable; no angle or torsional strain. |

| Twist-Boat | ~5.5 | Local minimum; relieves some strain of the boat form. |

| Boat | ~6.5 | Unstable; significant steric and torsional strain. |

| Half-Chair | ~10 | Transition state; high angle and torsional strain. |

For the larger and more flexible azepane ring, these barriers are expected to be lower. The energy landscape of azepane and its hydrochloride salt is characterized by numerous local minima separated by small energy barriers, leading to a complex ensemble of rapidly interconverting conformations at room temperature. The protonation of the nitrogen atom to form the hydrochloride salt is expected to influence the conformational preferences due to changes in electrostatic interactions and bond angles around the nitrogen center.

Identifying the full spectrum of low-energy conformers and their relative energies requires sophisticated computational methods. A typical workflow involves an initial broad conformational search followed by higher-level energy calculations.

Molecular Mechanics (MM): This is often the first step in conformational sampling. nih.gov MM methods use classical physics-based force fields (e.g., MMFF94) to rapidly calculate the energy of a molecule as a function of its geometry. nih.gov Stochastic search algorithms, such as Monte Carlo methods, are employed to randomly alter torsional angles, generating a wide variety of conformations which are then energy-minimized. uci.edu This approach efficiently explores the vast conformational space to identify potential low-energy structures.

Quantum Mechanical (QM) Calculations: The geometries obtained from molecular mechanics are then subjected to more accurate, but computationally expensive, quantum mechanical calculations for refinement. nih.gov QM methods solve the Schrödinger equation to describe the electronic structure of the molecule from first principles. nih.gov

Ab initio methods: These "from the beginning" calculations, such as Møller-Plesset perturbation theory (MP2), provide highly accurate results. nih.gov

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic energy based on the molecule's electron density. ijcaonline.org Functionals like B3LYP and M06-2X are commonly used to optimize geometries and calculate the relative energies of different conformers with a good balance of accuracy and computational cost. nih.gov

| Method | Level of Theory | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Molecular Mechanics (MM) | Classical (Force Field) | Broad conformational searching and initial minimization. | Computationally fast; suitable for large molecules. | Accuracy depends on the quality of the force field parameters. |

| Ab Initio | Quantum Mechanical | High-accuracy energy calculations and geometry optimization. | High accuracy; based on first principles. | Computationally very expensive; limited to smaller systems. |

| Density Functional Theory (DFT) | Quantum Mechanical | Refined geometry optimization and relative energy calculations. | Good balance of accuracy and computational cost. | Accuracy is dependent on the chosen functional. |

In drug design, a ligand does not necessarily bind to its biological target in its lowest-energy (ground state) conformation. irbbarcelona.org The azepane ring's flexibility means it can exist as an ensemble of multiple, rapidly interconverting conformers. lifechemicals.com The specific conformation that is recognized by and binds to a receptor is known as the "bioactive conformation." This conformation may be a higher-energy state, and the energetic cost for the ligand to adopt this shape must be compensated by the favorable energy of binding. irbbarcelona.org

Bioactive conformational ensemble analysis is a critical component of modern drug discovery. nih.govelifesciences.org The key principles include:

Identifying the Low-Energy Ensemble: Computational methods are used to generate the collection of all thermally accessible conformations and their relative populations according to the Boltzmann distribution.

Structure-Activity Relationship (SAR): By analyzing the conformational preferences of a series of active and inactive azepane derivatives, medicinal chemists can develop hypotheses about the required three-dimensional shape for biological activity. nih.gov

Conformational Constraint: A common strategy in ligand design is to introduce substituents or incorporate the azepane ring into a more rigid structure to "lock" it into the desired bioactive conformation. rsc.org This pre-organization reduces the entropic penalty upon binding, potentially leading to higher potency and selectivity. Understanding the conformational ensemble is essential to guide these modifications effectively.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations extend beyond geometry to provide a detailed picture of a molecule's electronic properties, which govern its reactivity.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. wikipedia.org The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most loosely held electrons. A molecule with a high-energy HOMO is a good electron donor (nucleophile). For azepane, the HOMO is expected to have significant electron density on the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and nucleophilic reactions.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. A molecule with a low-energy LUMO is a good electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap indicates higher stability. nih.gov

For the hexahydroazepine system, quantum chemical calculations can map the distribution of the HOMO and LUMO. In the neutral azepane, the HOMO is largely localized on the nitrogen lone pair. In the protonated hexahydroazepine hydrochloride, the N-H bond will have a low-lying sigma bonding orbital, and the corresponding antibonding (σ*) orbital will contribute to the LUMO. Analysis of these orbitals helps predict how the molecule will interact with other species, for example, in a biological context where the azepane nitrogen might form hydrogen bonds or other interactions within a receptor binding site. ijcaonline.org Global reactivity descriptors, such as chemical potential and hardness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. ijcaonline.orgmdpi.com

Prediction of Reaction Pathways and Transition State Geometries

Understanding the potential chemical transformations of a molecule is fundamental to assessing its stability and reactivity. Computational methods can map out entire reaction pathways, identifying intermediates and the transition states that connect them.

Reaction Pathway Prediction: Theoretical studies of reaction pathways for a molecule like hexahydroazepine hydrochloride would typically begin with an exploration of the potential energy surface (PES). Methods like density functional theory (DFT) are often employed to calculate the energies of different molecular conformations and identify low-energy paths between reactants and products. mdpi.com These calculations can predict the likelihood of various reactions, such as degradation pathways, by determining the activation energy required for each step. For instance, a computational study could investigate the susceptibility of the azepane ring to opening or substitution reactions under various conditions.

Transition State Geometry: The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Its geometry provides crucial information about the mechanism of a reaction. Locating a transition state computationally involves sophisticated algorithms that search for a first-order saddle point on the PES—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once a transition state geometry is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. The value of this imaginary frequency can also be used in the calculation of reaction rate constants via transition state theory.

Hypothetical Reaction Pathway Analysis:

To illustrate, consider a hypothetical ring-opening reaction of the hexahydroazepine cation. A computational study would model the starting material, the proposed transition state, and the final product. The table below presents hypothetical data that would be generated from such a study.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Imaginary Frequency (cm⁻¹) |

| Reactant | DFT/B3LYP/6-31G | 0.0 | C-N bond length: 1.47 | N/A |

| Transition State | DFT/B3LYP/6-31G | +25.8 | Elongated C-N bond: 2.15 | -350 |

| Product | DFT/B3LYP/6-31G* | -10.2 | Broken C-N bond | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the reaction pathways of 1H-Azepine, hexahydro-, hydrochloride were not found in publicly available literature.

Molecular Modeling and Docking Studies for Interaction Site Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might bind to a larger molecule, typically a protein receptor. mdpi.com This is a cornerstone of structure-based drug design, allowing scientists to hypothesize the biological targets of a compound and understand the molecular basis of its activity.

For this compound, docking studies would involve computationally placing the molecule into the binding site of a known or predicted protein target. The process requires a three-dimensional structure of both the ligand and the protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or generated through homology modeling if the structure of a similar protein is known. nih.gov

Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. mdpi.com The results are ranked, and the top-scoring poses provide predictions about the most likely binding mode. These predictions can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Predicting Biological Interactions:

The following table illustrates the kind of data that would be produced from a molecular docking study of hexahydroazepine hydrochloride against a hypothetical protein target.

| Protein Target | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | AutoDock Vina | -7.5 | ASP-121 | Hydrogen Bond (with N-H) |

| PHE-80 | Pi-Alkyl | |||

| LEU-25 | Hydrophobic | |||

| Hypothetical GPCR B | Glide | -6.8 | GLU-204 | Salt Bridge (with NH₂⁺) |

| TRP-150 | Cation-Pi | |||

| VAL-101 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific molecular docking studies for this compound are not available in the reviewed literature.

Advanced Computational Methods in Molecular Conformation Generation

The three-dimensional shape, or conformation, of a molecule is critical to its properties and biological activity. For a flexible molecule like hexahydroazepine, which has a seven-membered ring, a multitude of conformations are possible. Advanced computational methods are employed to explore the conformational landscape and identify the low-energy shapes that the molecule is most likely to adopt.

Conformational Search Algorithms: A variety of algorithms can be used to generate a diverse set of molecular conformations. These include:

Systematic Searches: These methods systematically rotate rotatable bonds by a defined increment. While thorough, they can be computationally expensive for molecules with many rotatable bonds.

Stochastic/Random Searches: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept the new conformation based on its energy.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD trajectory naturally explores different conformational states, providing insight into the dynamic behavior of the molecule. nih.gov

Energy Minimization and Analysis: Each generated conformation is then subjected to energy minimization, typically using molecular mechanics force fields or more accurate quantum mechanics methods, to find the nearest local energy minimum on the PES. researchgate.net The resulting set of unique, low-energy conformations can then be analyzed to understand the relative populations of different shapes at a given temperature. This information is crucial for understanding which conformation is likely to be biologically active.

Illustrative Conformational Analysis Data:

The table below provides a hypothetical summary of a conformational analysis for the hexahydroazepine cation.

| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C) | Predicted Population at 298 K (%) |

| Chair | MMFF94 | 0.00 | 55.2° | 75.3 |

| Twist-Chair | MMFF94 | 1.25 | 35.8° | 12.1 |

| Boat | MMFF94 | 2.50 | 88.1° | 2.6 |

| Twist-Boat | MMFF94 | 2.80 | 70.4° | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific advanced computational studies on the conformation of this compound were not found in the public literature.

Advanced Spectroscopic Characterization Techniques for 1h Azepine, Hexahydro , Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 1H-Azepine, hexahydro-, hydrochloride and its derivatives. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For the parent this compound, the protons on carbons adjacent to the nitrogen atom (C2 and C7) are expected to be deshielded and appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons (C3, C4, C5, C6). The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically between protons on adjacent carbons. sdsu.edu It is instrumental in tracing the connectivity of the methylene groups within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. ejmanager.com This powerful technique allows for the definitive assignment of each carbon signal to its attached proton(s). youtube.com

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments identify protons that are close in space, even if they are not directly connected through bonds. This information is vital for determining the stereochemistry and preferred conformation of the azepane ring and its substituents.

The following table presents the expected ¹H and ¹³C NMR chemical shift ranges for the parent compound, this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| C2, C7 | ~3.0 - 3.5 | ~45 - 55 | COSY: H2 with H3, H7 with H6HSQC: C2 with H2, C7 with H7HMBC: C2 with H4/H7, C7 with H5/H2 |

| C3, C6 | ~1.7 - 2.0 | ~25 - 35 | COSY: H3 with H2/H4, H6 with H5/H7HSQC: C3 with H3, C6 with H6HMBC: C3 with H5, C6 with H4 |

| C4, C5 | ~1.5 - 1.8 | ~20 - 30 | COSY: H4 with H3/H5, H5 with H4/H6HSQC: C4 with H4, C5 with H5HMBC: C4 with C2/C6, C5 with C3/C7 |

| N-H | Broad, variable | - | Often exchanges with solvent, may show correlation to C2/C7 in HMBC |

The seven-membered azepane ring of this compound is conformationally flexible. At room temperature, it can undergo rapid ring inversion, leading to broadened NMR signals or an average spectrum. Variable-temperature (VT) NMR studies are employed to investigate these dynamic processes. mdpi.com

By lowering the temperature, the rate of conformational exchange can be slowed down. researchgate.net At a sufficiently low temperature (the coalescence point), the signals for individual conformers may become distinct and sharp in the NMR spectrum. mdpi.com Analyzing the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for processes like ring inversion and can help identify the most stable conformation in solution. nih.gov For substituted derivatives, VT-NMR can elucidate the preferred axial or equatorial orientation of substituents and the dynamics of their interconversion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, deducing its elemental formula, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental composition from its molecular ion peak. researchgate.net For this compound, HRMS can distinguish its molecular formula (C₆H₁₄N⁺) from other ions with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized compound or identifying an unknown. nih.gov

Table of Theoretical Masses for this compound Cation

| Formula | Species | Theoretical Exact Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. wvu.edu This process is invaluable for identifying the structure of unknown compounds and for confirming the structure of known ones. escholarship.org

For the protonated molecule of this compound ([M+H]⁺), MS/MS analysis would reveal characteristic fragmentation pathways. The seven-membered ring is likely to undergo cleavage, leading to the loss of neutral fragments like ethylene (B1197577) or propylene, resulting in smaller, stable cyclic or acyclic ions. nih.gov Studying these fragmentation patterns helps in the structural elucidation of derivatives and in distinguishing between isomers. researchgate.net

Proposed Fragmentation Pathways for Protonated Hexahydroazepine ([C₆H₁₄N]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 100.11 | C₂H₄ (Ethylene) | 72.08 | Protonated Pyrrolidine |

| 100.11 | C₃H₆ (Propylene) | 58.07 | Protonated Azetidine |

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in modern pharmaceutical analysis for impurity profiling. ijprajournal.comiajps.com The liquid chromatography step separates the main compound from any impurities or degradation products present in the sample. researchgate.net The mass spectrometer then provides mass and structural information for each separated component. molnar-institute.com

This hyphenated technique is used to:

Assess Purity: Quantify the level of the active pharmaceutical ingredient (API) and detect any process-related impurities from the synthesis.

Profile Degradation Products: In forced degradation studies, samples are subjected to stress conditions (e.g., acid, base, light, heat, oxidation) to identify potential degradation products that might form during storage. chromatographyonline.com LC-MS/MS is then used to separate and identify these degradants, which is crucial for establishing the stability of the drug substance.

Table of Potential Impurities and Degradation Products

| Compound Name | Potential Origin | Analytical Technique |

|---|---|---|

| Hexamethyleneimine | Unreacted starting material | LC-MS/MS, GC-MS |

| N-Oxide of 1H-Azepine, hexahydro- | Oxidation product | LC-MS/MS |

| Products of ring-opening or contraction | Degradation | LC-MS/MS |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and elucidating structural details of this compound.

The vibrational spectrum of this compound is dominated by the features of the azepanium cation. As a secondary amine salt, the protonation of the nitrogen atom leads to the formation of an N-H₂⁺ group, which exhibits distinct vibrational bands that are crucial for its identification.

The most prominent feature in the IR spectrum is the N-H₂⁺ stretching vibration, which appears as a strong and very broad absorption band, typically in the 2700-2400 cm⁻¹ region. This broadness is a hallmark of the strong hydrogen bonding between the azepanium cation and the chloride anion. This band often overlaps with the C-H stretching vibrations. The corresponding N-H₂⁺ bending (scissoring) vibration gives rise to a strong absorption between 1620 and 1560 cm⁻¹.

The aliphatic nature of the seven-membered ring is confirmed by the presence of C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the CH₂ groups are observed in the 3000-2850 cm⁻¹ range. The scissoring and wagging/twisting vibrations of the CH₂ groups typically appear around 1470-1440 cm⁻¹ and 1350-1150 cm⁻¹, respectively.

In Raman spectroscopy, the N-H₂⁺ stretching vibration is often weak and difficult to observe. However, the skeletal vibrations of the azepane ring and the C-H vibrational modes are generally well-defined. The symmetric C-N stretching vibration can also be observed in the Raman spectrum, providing complementary information to the IR data.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| N-H₂⁺ Stretch | 2700 - 2400 | Strong, Broad | Weak | Broadness due to strong N-H···Cl⁻ hydrogen bonding. |

| C-H Stretch (CH₂) | 3000 - 2850 | Medium to Strong | Strong | Asymmetric and symmetric vibrations of the methylene groups. |

| N-H₂⁺ Bend | 1620 - 1560 | Strong | Weak | Characteristic scissoring motion of the secondary ammonium (B1175870) group. |

| C-H Bend (CH₂) | 1470 - 1440 | Medium | Medium | Scissoring vibration of the methylene groups in the ring. |

| C-N Stretch | 1250 - 1020 | Medium | Medium to Weak | Stretching of the carbon-nitrogen bonds within the azepane ring. |

X-ray Crystallography

Single-crystal X-ray diffraction analysis of this compound would reveal the precise solid-state conformation of the seven-membered azepane ring, which typically adopts a twisted-chair conformation. The key feature of its crystal structure is the supramolecular architecture governed by hydrogen bonding.

In the solid state, the azepanium cation acts as a hydrogen bond donor, and the chloride anion acts as an acceptor. Strong N-H···Cl⁻ hydrogen bonds are formed, linking the cations and anions into extended one-, two-, or three-dimensional networks. These interactions are fundamental to the stability of the crystal lattice. The analysis of these hydrogen-bonding patterns provides critical insights into the intermolecular forces that dictate the physical properties of the solid material. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be accurately determined from the diffraction data.

Table 2: Representative Crystallographic Data for an Amine Hydrochloride

| Parameter | Description | Typical Value/System |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a ≈ 5-10 Å, b ≈ 8-15 Å, c ≈ 10-20 Å; β ≈ 90-110° |

| Hydrogen Bond (N-H···Cl) | The distance between the donor nitrogen and acceptor chlorine atoms. | 2.9 - 3.3 Å |

| Hydrogen Bond Angle (N-H···Cl) | The angle of the hydrogen bond. | 160 - 180° |

For chiral derivatives of azepane, X-ray crystallography is an indispensable tool for the unambiguous determination of their absolute configuration. csic.eswikipedia.org When a chiral molecule crystallizes in a non-centrosymmetric space group, the diffraction pattern can be used to distinguish between the two possible enantiomers.

The primary method for this determination is anomalous dispersion, often referred to as the Bijvoet method. chemspider.com When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. By carefully measuring the small intensity differences between these "Bijvoet pairs," the absolute arrangement of atoms in space can be determined. chemspider.com The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment.

This technique is the gold standard for assigning the absolute stereochemistry of new chiral compounds and is crucial in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific enantiomeric form.

Table 3: Example Crystallographic Data for Absolute Configuration Determination of a Chiral Azepane Derivative (Based on data for (S)-N-(hexahydro-2-oxo-1H-azepin-3-yl)-3-phenyl-2-propenamide)

| Parameter | Description | Reported Value |

| Compound Name | (S)-N-(hexahydro-2-oxo-1H-azepin-3-yl)-3-phenyl-2-propenamide | - |

| Molecular Formula | C₁₅H₁₈N₂O₂ | - |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/n | - |

| Absolute Configuration Method | Anomalous Dispersion | - |

| Flack Parameter | A parameter used to confirm the absolute structure. A value near 0 indicates the correct enantiomer. | Not explicitly reported, but structure determined as (S) |

Applications of 1h Azepine, Hexahydro , Hydrochloride As a Synthetic Building Block and Intermediate

Utility in the Construction of Complex Heterocyclic Systems

The azepane ring serves as a foundational scaffold for the synthesis of more intricate, multi-ring heterocyclic structures. Its framework can be elaborated upon or integrated into larger systems through various synthetic strategies, leading to novel compounds with diverse three-dimensional shapes and potential biological activities.

The construction of N-fused heterocyclic systems, where the azepane nitrogen is part of two rings, can be achieved from simple saturated cyclic amines like hexahydroazepine. A notable strategy involves a sequence of C─H and C─C bond functionalizations. nih.gov This process can be initiated by converting the starting azacycle into an α-ketoamide derivative. This intermediate then undergoes a Norrish–Yang Type II reaction under mild, visible light conditions to form a key α-hydroxy-β-lactam. Subsequent rhodium-catalyzed C─C bond cleavage of this lactam, followed by a formal cycloaddition, yields substituted N-fused bicycles like indolizidines. nih.gov This multi-step sequence effectively transforms the simple monocyclic amine into a more complex, value-added fused bicyclic structure. nih.gov

Furthermore, while not starting directly from hexahydroazepine, innovative methods have been developed for synthesizing bridged tetrahydrobenzo[b]azepines. One such approach utilizes an aza-Piancatelli cyclization/Michael addition sequence in a one-pot reaction from readily available precursors, highlighting a modern strategy to access these challenging bridged scaffolds. paris-saclay.frresearchgate.net

| Reaction Type | Starting Material Class | Key Intermediate/Process | Product Class | Reference |

| Sequential C-H/C-C Functionalization | Saturated Azacycles (e.g., Hexahydroazepine) | α-hydroxy-β-lactam via Norrish–Yang reaction | N-Fused Bicycles (e.g., Indolizidines) | nih.gov |

| Aza-Piancatelli/Michael Addition | 2-Furylcarbinols and Amines | 4-aminocyclopentenone | Bridged Tetrahydrobenzo[b]azepines | paris-saclay.fr |

| Palladium-Catalyzed Amination | Stilbene derivatives | C-N bond formation | Fused Pyridobenzazepines | shd.org.rs |

Development of Specialized Chemical Reagents

Beyond its role in constructing molecular frameworks, hexahydroazepine (HMI) serves as a critical component in the formulation of specialized chemical reagents, particularly in catalysis. It can function as both a ligand and a structure-directing agent (SDA).

In industrial processes such as adiponitrile (B1665535) hydrogenation, HMI can act as a ligand for nickel catalysts. Its coordination to the metal center is believed to enhance the catalyst's selectivity for the desired product over byproducts.

A more specialized application is its use as an SDA in the preparation of zeolitic catalysts, such as MCM-22 and MCM-49. In the synthesis of these crystalline aluminosilicates, the protonated amine acts as a template, directing the organization of the inorganic precursors to form a specific microporous framework. After the zeolite crystal structure is formed, the organic template is removed by calcination, leaving a highly ordered, porous material essential for various petrochemical processes.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The hexahydroazepine ring is a privileged scaffold in medicinal chemistry, found in a variety of approved pharmaceutical drugs and investigated as a core component in potential agrochemicals. cymitquimica.comwikipedia.org Its role as a versatile intermediate allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's pharmacological properties. cymitquimica.com

The azepane ring is a common structural motif in drugs that act on the central nervous system. A variety of pharmaceutical agents containing this ring have been developed, including the antidepressant Opipramol and the anticonvulsant Carbamazepine, which feature a dibenz[b,f]azepine core. shd.org.rs

| Drug Name | Therapeutic Class | Core Structure Containing Azepine Moiety |

| Bazedoxifene | Selective estrogen receptor modulator | Indole connected to an azepane ring |

| Setastine | Antihistamine | Benzhydryl ether connected to an azepane ring |

| Tolazamide | Antidiabetic | Sulfonylurea with an azepane substituent |

| Glisoxepide | Antidiabetic | Sulfonylurea with an azepane substituent |

| Mecillinam | Antibiotic | Penam core with an azepane-containing side chain |

Derivatives of 1H-Azepine, hexahydro- have shown significant potential in the development of new antimicrobial and antifungal agents. The azepine scaffold can be incorporated into larger molecules designed to inhibit the growth of pathogenic microbes.

Synthetic efforts have produced fused heterocyclic systems containing the azepine ring that exhibit potent biological activity. For example, a series of novel pyridobenzazepine derivatives were synthesized via palladium-catalyzed C–N bond formation. shd.org.rs When tested in vitro, these compounds demonstrated notable antibacterial and antifungal properties. Specifically, certain pyridobenzazepine derivatives displayed potent activity against tested bacteria with Minimum Inhibitory Concentrations (MIC) in the range of 39–78 µg/mL, while others showed promising antifungal activity with MIC values between 156–313 µg/mL. shd.org.rs

Even simpler derivatives have shown promise. Studies on various hexahydro-1H-azepine compounds have demonstrated their efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus. These findings underscore the utility of the azepane ring as a foundational element for the synthesis of novel antimicrobial and antifungal agents. shd.org.rs

Advancements in Prodrug Synthesis: The Role of 1H-Azepine, Hexahydro-, Hydrochloride

In the landscape of pharmaceutical development, the strategic design of prodrugs remains a cornerstone for optimizing the therapeutic efficacy of medicinal compounds. Prodrugs are inactive precursors that undergo biotransformation in the body to release the active parent drug. This approach is instrumental in overcoming various pharmacokinetic challenges, such as poor solubility, limited permeability, and rapid metabolism. While a diverse array of chemical moieties has been explored as carriers or "promoieties" in prodrug design, the specific application of this compound as a synthetic building block in the creation of prodrug systems is not extensively documented in publicly available scientific literature.

Extensive searches for detailed research findings, including data on the synthesis and evaluation of prodrugs directly incorporating the this compound moiety, have not yielded specific examples or comprehensive studies. The existing body of research broadly discusses the significance of the azepane ring, a saturated seven-membered heterocycle containing a nitrogen atom, in medicinal chemistry. nih.gov The structural motif of azepane is present in numerous biologically active compounds and approved drugs, highlighting its importance in the development of new therapeutic agents. nih.govresearchgate.net

General principles of prodrug design often involve the formation of ester or carbamate (B1207046) linkages between the parent drug and a promoiety to enhance physicochemical properties. researchgate.netresearchgate.net The secondary amine functionality within the 1H-Azepine, hexahydro- (also known as hexamethyleneimine) structure theoretically allows for its incorporation into prodrugs through such linkages. cymitquimica.com For instance, the nitrogen atom could react with a carboxylic acid group on a parent drug to form an amide bond, or with a suitable activating group to form a carbamate.

However, the current scientific literature accessible through comprehensive searches does not provide specific instances of this compound being utilized in this capacity with accompanying detailed research findings or data tables. While the compound is recognized as a versatile building block in organic synthesis for the production of pharmaceuticals and other fine chemicals, its direct role as a promoiety in documented prodrug systems remains to be elucidated. cymitquimica.com